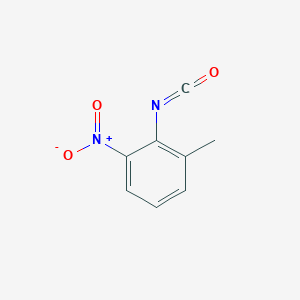

5-Bromo-2-hydroxybenzonitrile

Descripción general

Descripción

5-Bromo-2-hydroxybenzonitrile is a chemical compound that is structurally related to various other brominated benzonitriles. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) and its derivatives are extensively studied due to their applications in agriculture as herbicides and in medical imaging as precursors for PET radioligands .

Synthesis Analysis

The synthesis of related brominated benzonitriles involves multi-step procedures that can include bromination, cyanidation, and alkylation. For instance, 5-Bromo-2-isobutoxybenzonitrile was synthesized from salicylaldehyde with an overall yield of 47.7% . Similarly, an improved synthesis of a PET radioligand precursor involved a five-step synthesis starting from 4-bromo-2-formylthiazole, yielding the title compound in 56% overall yield . These methods highlight the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be elucidated using spectroscopic methods and quantum mechanical calculations. For example, the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile was determined using Density Functional Theory (DFT) calculations, which predicted geometrical parameters such as bond lengths and angles . This approach could similarly be applied to determine the molecular structure of this compound.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions. The chemistry of 2-hydroxy-5-nitrobenzyl bromide, a related compound, involves complex reactions with amino acid esters, leading to a variety of products . Bromoxynil, another related compound, undergoes anaerobic biodegradation through reductive debromination to 4-cyanophenol and further to phenol . These studies suggest that this compound may also participate in diverse chemical reactions, potentially including substitution reactions and debromination.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles can be quite diverse. For instance, the photochemistry of bromoxynil has been studied, revealing that it undergoes phototransformation under environmental conditions, leading to the generation of less brominated products . The biotransformation of bromoxynil under various anaerobic conditions has also been documented, indicating its potential for degradation in different environmental contexts . These findings provide insights into the environmental behavior and stability of this compound.

Aplicaciones Científicas De Investigación

Herbicide Development and Resistance

- 5-Bromo-2-hydroxybenzonitrile, a derivative of bromoxynil, is primarily used in herbicide development. A significant application is in creating transgenic plants resistant to bromoxynil, a herbicide inhibiting photosynthesis. This resistance is achieved by introducing a bacterial gene encoding a nitrilase that converts bromoxynil into a non-toxic compound (Stalker, McBride, & Malyj, 1988).

Environmental Impact and Degradation

- Studies on the environmental degradation of bromoxynil have shown that it can be broken down under various anaerobic conditions. This degradation is crucial in understanding the environmental impact and persistence of this herbicide (Knight, Berman, & Häggblom, 2003).

Photochemical Properties

- The photochemistry of related compounds, such as 5-chloro-2-hydroxybenzonitrile, has been explored to understand their behavior under light exposure. These studies are significant for environmental safety assessments and the development of more environmentally friendly herbicides (Bonnichon et al., 1999).

Efficient Production Methods

- Research into more efficient and environmentally friendly production methods for herbicides like bromoxynil is ongoing. This includes the development of methods that reduce waste and cost, contributing to sustainable agricultural practices (Subbarayappa et al., 2010; Subbarayappa, Joshi, & Patil, 2011).

Photodegradation Influences

- The rate of photodegradation of bromoxynil is influenced by various factors, including the presence of ions like iron(III) and manganese(II). Such studies are essential for understanding how different environmental conditions affect the breakdown of this herbicide (Kochany, 1992).

Plant Metabolism and Selectivity

- The metabolism of bromoxynil in different plants varies based on their susceptibility to the herbicide. This information is crucial for developing selective herbicides that target specific weeds without harming crops (Schaller, Schneider, & Schutte, 1991).

Intermediate Synthesis

- 5-Bromo-2-isobutoxybenzonitrile, synthesized using this compound, serves as a key intermediate in producing certain pharmaceuticals. This highlights the compound's role beyond herbicide applications (Meng Fan-hao, 2012).

Safety and Hazards

5-Bromo-2-hydroxybenzonitrile is classified as Acute Tox. 4 Oral according to GHS07 . It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-hydroxybenzonitrile . For instance, the compound should be stored in a cool, dark place to maintain its stability . Additionally, it is recommended to avoid dust formation and to use personal protective equipment when handling the compound .

Propiedades

IUPAC Name |

5-bromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCONXMDUZOPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193563 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40530-18-5 | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-2-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNM9XBK3UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 5-Bromo-2-hydroxybenzonitrile influence its photochemical reactivity?

A1: The presence of the bromine atom in this compound significantly impacts its photochemical behavior. Research has shown that bromide ions, likely generated from the photodecomposition of the compound itself, can enhance the quantum yield of carbene formation from similar compounds like 5-chloro-2-hydroxybenzonitrile. [] This suggests that the presence of heavy atoms like bromine can promote intersystem crossing to the triplet state, a common precursor to carbene formation in photochemical reactions. Further supporting this, the study on 5-chloro-2-hydroxybenzonitrile directly observed the formation of a triplet carbene intermediate. [] While this specific study did not directly investigate the photochemistry of this compound, the structural similarities and the known heavy-atom effect strongly suggest a parallel reaction pathway.

Q2: What is the crystal structure of this compound and what does it reveal about its intermolecular interactions?

A2: this compound crystallizes with two molecules in the asymmetric unit. [] The crystal structure reveals a near-linear geometry for the C-C≡N nitrile group in both molecules. Importantly, the crystal packing is characterized by one-dimensional hydrogen-bonded chains. These chains arise from interactions between the phenolic hydrogen atom (O-H) of one molecule and the nitrile nitrogen atom (C≡N) of an adjacent molecule. [] This type of hydrogen bonding pattern influences the solid-state arrangement and potentially impacts physical properties such as melting point and solubility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)